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molecular formula C8H5ClN2O3 B1271481 2-(Chloromethyl)-5-nitro-1,3-benzoxazole CAS No. 119198-10-6

2-(Chloromethyl)-5-nitro-1,3-benzoxazole

Cat. No. B1271481
M. Wt: 212.59 g/mol
InChI Key: AQZQGQKSWZXRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05055473

Procedure details

2-Amino-4-nitrophenol (10 g, 65 mmole) and ethyl chloroacetimidate hydrochloride (15.4 g, 97.5 mmole) were heated at reflux temperature in ethanol (100 ml) for 18 hours. The solvent was then removed by evaporation in vacuo and the residue recrystallised from ethanol to give the title compound, yield 9.0 g, m.p. 216°-217°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].Cl.[Cl:13][CH2:14][C:15](=N)OCC>C(O)C>[Cl:13][CH2:14][C:15]1[O:11][C:3]2[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
15.4 g
Type
reactant
Smiles
Cl.ClCC(OCC)=N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClCC=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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